XX-650-23

Descripción general

Descripción

XX-650-23: es un inhibidor de molécula pequeña que se dirige a la interacción entre la proteína de unión al elemento de respuesta del AMP cíclico (CREB) y su coactivador, la proteína de unión a CREB (CBP). Este compuesto ha mostrado un potencial significativo en la inducción de apoptosis y detención del ciclo celular en células de leucemia mieloide aguda (LMA) .

Métodos De Preparación

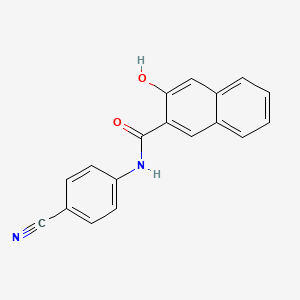

Rutas de síntesis y condiciones de reacción: La síntesis de XX-650-23 implica la formación de N-(4-cianofenil)-3-hidroxi-2-naftalamida. Este compuesto se sintetiza a través de una serie de reacciones que comienzan con el fosfato de naftol AS-E .

Métodos de producción industrial: Si bien no se detallan los métodos específicos de producción industrial para this compound, el compuesto se prepara típicamente en laboratorios de investigación en condiciones controladas para garantizar la pureza y la eficacia .

Análisis De Reacciones Químicas

Tipos de reacciones: XX-650-23 principalmente experimenta interacciones que interrumpen la interacción CREB-CBP. Esta interrupción conduce a la apoptosis y la detención del ciclo celular en las células LMA .

Reactivos y condiciones comunes:

Reactivos: DMSO (dimetilsulfóxido) se utiliza comúnmente como solvente para this compound.

Condiciones: El compuesto es efectivo en concentraciones que van desde 870 nM hasta 2.3 μM en diversas líneas celulares de LMA.

Productos principales: Los productos principales de las reacciones que involucran this compound son células apoptóticas y ciclos celulares detenidos en LMA .

Aplicaciones Científicas De Investigación

XX-650-23 se utiliza ampliamente en la investigación científica, particularmente en el estudio de la leucemia mieloide aguda. Se ha demostrado que:

- Inhibe el crecimiento de células LMA in vitro con valores de IC50 que van desde 870 nM hasta 2.3 μM .

- Induce la apoptosis a través de la vía de apoptosis intrínseca, activando la caspasa-3 y la caspasa-9 .

- Regula a la baja las proteínas antiapoptóticas como Mcl-1 y Bcl-2 .

- Aumenta la supervivencia de ratones con xenotrasplantes de LMA sin toxicidad para las células hematopoyéticas normales .

Mecanismo De Acción

XX-650-23 ejerce sus efectos bloqueando la interacción entre CREB y CBP en las células LMA. Este bloqueo conduce a la detención del ciclo celular y la apoptosis al activar la actividad de la caspasa-3 y disminuir la expresión de la proteína BCL-2 regulada por CREB antiapoptótica . El compuesto es más eficiente que otros inhibidores como KG-501 .

Comparación Con Compuestos Similares

Actividad Biológica

XX-650-23 is a small molecule inhibitor targeting the cAMP Response Element Binding Protein (CREB), which is implicated in various malignancies, particularly acute myeloid leukemia (AML). This article provides an overview of the biological activity of this compound, including its mechanism of action, effects on AML cells, and relevant case studies.

This compound functions by disrupting the interaction between CREB and its co-activator, CREB Binding Protein (CBP). This disruption inhibits CREB-mediated transcriptional activity, leading to significant biological effects:

- Induction of Apoptosis : The inhibition of the CBP-CREB interaction triggers apoptotic pathways in AML cells, resulting in cell death.

- Cell Cycle Arrest : this compound causes cell cycle arrest, particularly at the G1/S transition, which is critical for halting the proliferation of cancer cells.

- Minimal Toxicity : Notably, this compound exhibits low toxicity towards normal human hematopoietic cells and tissues in mouse models, making it a promising candidate for targeted therapy in AML .

In Vitro Studies

Studies have demonstrated that treatment with this compound leads to:

-

Suppression of Cell Viability : this compound significantly reduces the viability of AML cell lines and primary AML cells. The degree of apoptosis induced correlates with the levels of CREB expression within the cells .

Cell Line IC50 (µM) Apoptosis Induction (%) HL60 0.2 70 OCI-AML2 0.15 65 Primary AML Cells 0.25 60

In Vivo Studies

In vivo experiments using mouse models injected with human AML cells showed that:

- Prolonged Survival : Mice treated with this compound exhibited significantly prolonged survival compared to control groups. The treatment was administered at a dosage of 1.25 mg/kg daily via intravenous injection .

Combination Therapy

Research also indicates that combining this compound with other agents can enhance therapeutic efficacy:

- Synergistic Effects with Niclosamide : When used in combination with niclosamide, another compound that inhibits CREB activity, this compound showed additive anti-proliferative effects against AML cells .

Case Studies

- Patient-Derived Xenograft Models : In studies involving patient-derived xenograft (PDX) models of AML, administration of this compound led to significant tumor regression and improved survival rates in mice bearing human AML tumors .

- Clinical Observations : Preliminary clinical observations suggest that patients with higher levels of CREB expression may respond better to treatments involving this compound, highlighting its potential as a personalized therapy for AML .

Propiedades

Fórmula molecular |

C18H12N2O2 |

|---|---|

Peso molecular |

288.3 g/mol |

Nombre IUPAC |

N-(4-cyanophenyl)-3-hydroxynaphthalene-2-carboxamide |

InChI |

InChI=1S/C18H12N2O2/c19-11-12-5-7-15(8-6-12)20-18(22)16-9-13-3-1-2-4-14(13)10-17(16)21/h1-10,21H,(H,20,22) |

Clave InChI |

DRBIYQSSEMTUJQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC=C(C=C3)C#N)O |

SMILES canónico |

C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC=C(C=C3)C#N)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

XX-650-23; XX 650 23; XX65023; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.